7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core substituted with a fluorine atom at the 7th position and a hydroxyl group at the 2nd position. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
The synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a fluorinating agent. The reaction conditions typically involve heating the mixture under reflux for several hours, followed by purification through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The biological activity of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is primarily attributed to its ability to inhibit specific enzymes, such as aldose reductase. The compound binds to the active site of the enzyme, preventing the conversion of glucose to sorbitol, which is a key step in the polyol pathway. This inhibition can help reduce the accumulation of sorbitol in tissues, thereby mitigating the complications associated with diabetes.
Comparison with Similar Compounds
7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
Risperidone Related Compound G: Another derivative with structural similarities but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-fluoro-2-hydroxypyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPUKUSYXQAGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449598-85-9 |
Source
|
Record name | 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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